3,3-diphenylcyclobutan-1-one
Description
Overview of Cyclobutanone (B123998) Ring Systems in Organic Synthesis and Reactivity
Cyclobutanone and its derivatives are highly versatile four-membered ring compounds that serve as valuable intermediates in organic synthesis. nih.govfiveable.me Their utility stems from their inherent reactivity, which allows for a wide array of chemical transformations. These strained ketones are key building blocks for constructing more complex molecular architectures, including other cyclic systems and functionalized acyclic products. fiveable.memdpi.com
The synthesis of cyclobutanones can be achieved through various methods, with [2+2] cycloadditions of ketenes or keteniminium salts with olefins being a common and well-established strategy. rsc.orgbenthamscience.comresearchgate.net Other synthetic routes include intramolecular cyclization of ketone enolates and the acid-catalyzed rearrangement of cyclopropylcarbinol. researchgate.netorgsyn.org
The reactivity of cyclobutanones is dominated by reactions that alleviate the ring's inherent strain. They participate in numerous transformations, including:
Ring-Expansion Reactions: Cyclobutanones can be converted into larger, more stable ring systems, such as cyclopentanones, γ-lactams, and even seven- or eight-membered rings through processes like free radical reactions and tandem rearrangements. nih.govbenthamscience.comresearchgate.net
Ring-Opening Reactions: The carbon-carbon bonds of the cyclobutanone ring can be cleaved under various conditions, including catalysis by transition metals like palladium and nickel, or under acidic conditions. cdnsciencepub.combohrium.com These reactions provide access to linear, functionalized molecules.
Multicomponent Reactions: Cyclobutanones have been shown to be effective substrates in isonitrile-based multicomponent reactions, such as the Ugi and Passerini reactions, to generate complex products in a single step. acs.org
Photochemical Reactions: Under UV irradiation, cyclobutanones readily undergo Norrish Type I cleavage, a photochemical process involving the homolysis of the bond between the carbonyl carbon and an adjacent alpha-carbon. nih.govkvmwai.edu.in This reaction opens the ring to form a biradical intermediate, which can then undergo further reactions like decarbonylation or intramolecular hydrogen abstraction. kvmwai.edu.in
These diverse reaction pathways make cyclobutanone derivatives, including 3,3-diphenylcyclobutan-1-one, powerful tools for synthetic chemists.
Unique Structural Attributes and Intrinsic Strain of the Cyclobutanone Moiety
The high reactivity of the cyclobutanone ring is a direct consequence of its significant intrinsic strain. fiveable.mecdnsciencepub.com This strain arises from two main factors: angle strain and torsional strain. In an ideal tetrahedral carbon, the bond angles are 109.5°. However, the geometry of the four-membered ring forces the internal carbon-carbon-carbon bond angles to be significantly smaller, approximately 88° in cyclobutane (B1203170), leading to substantial angle strain. fiveable.mewikipedia.org The presence of a carbonyl group introduces an sp²-hybridized carbon, further influencing the ring's geometry and strain.
This deviation from ideal bond angles destabilizes the molecule, making it more reactive than its acyclic or larger-ring counterparts like cyclopentanone (B42830) and cyclohexanone. fiveable.me The strain energy of cyclobutanone is considerably higher than that of other common cyclic ketones.
| Cyclic Ketone | Approximate Ring Strain Energy (kJ mol⁻¹) |
|---|---|
| Cyclobutanone | ~120 rsc.org |
| Cyclopentanone | ~41 rsc.org |
| Cyclohexanone | ~29 rsc.org |
This high strain energy has several important consequences for the molecule's reactivity:
Enhanced Electrophilicity: The ring strain increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. fiveable.meacs.org
Thermodynamic Driving Force: Reactions that involve the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon are thermodynamically favorable because they relieve a portion of the ring strain. acs.org
Facilitation of Ring Opening: The inherent strain promotes pathways that lead to the cleavage of the ring, as seen in photochemical Norrish Type-I reactions where C-C bond fission is facilitated to alleviate the strain. nih.govrsc.org Studies have shown that the barrier to α-carbon-carbon bond fission in the excited state is significantly lower for cyclobutanone compared to less strained cyclic ketones. nih.govrsc.org
Rationale for Detailed Academic Investigation of 3,3-Diphenylcyclobutan-1-one
The specific compound 3,3-diphenylcyclobutan-1-one is a subject of academic interest due to the unique structural and electronic properties conferred by the two phenyl groups attached to the same carbon atom (a gem-diphenyl substitution). This substitution pattern distinguishes it from simpler cyclobutanones and provides a valuable model for studying the influence of bulky, aromatic substituents on the reactivity of a strained ring system.
The rationale for its investigation includes:
Synthetic Precursor: 3,3-Diphenylcyclobutan-1-one serves as a key starting material for the synthesis of other complex molecules. For example, it is used in Grignard reactions to produce tertiary cyclobutanol (B46151) derivatives, such as 1-(4-bromophenyl)-3,3-diphenylcyclobutan-1-ol. semanticscholar.org It is also a precursor for compounds like 3,3-diphenylcyclobutanamine, which has been studied for its potential biological activity. wikipedia.orgnih.gov
Probing Reaction Mechanisms: The well-defined structure with bulky phenyl groups allows researchers to study how steric hindrance and electronic effects influence the outcomes of reactions involving the cyclobutanone core. It has been used in studies of ring-opening reactions and rearrangements. semanticscholar.orglookchem.com
Unique Reactivity: The presence of the diphenyl-substituted quaternary carbon can influence the stability of intermediates and transition states in reactions, potentially leading to different or more selective outcomes compared to unsubstituted or mono-substituted cyclobutanones.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄O jst.go.jpuni.lu |
| Molecular Weight | 222.287 g/mol jst.go.jp |
| Synonyms | 3,3-Diphenyl-1-cyclobutanone, 3,3-Diphenylcyclobutanone jst.go.jp |
| CAS Number | 54166-20-0 lookchem.com |
Properties
CAS No. |
54166-20-0 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3,3-diphenylcyclobutan-1-one |
InChI |
InChI=1S/C16H14O/c17-15-11-16(12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
GUAXWQNIMQCVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 3,3 Diphenylcyclobutan 1 One and Its Derivatives
Ring-Opening Reactions
The strained four-membered ring of 3,3-diphenylcyclobutan-1-one is susceptible to a variety of ring-opening reactions, driven by the release of ring strain. These transformations can be initiated by thermal, photochemical, acidic, radical, metallic, or enzymatic methods, each leading to distinct product profiles through unique mechanistic pathways.
Thermal Ring Opening Pathways
The thermal decomposition of cyclobutane (B1203170) derivatives, including 3,3-diphenylcyclobutan-1-one, can proceed through concerted or stepwise mechanisms. While specific studies on the thermolysis of 3,3-diphenylcyclobutan-1-one are not extensively detailed in the reviewed literature, analogies can be drawn from related systems like 3,3-disubstituted cyclobutenes. The thermal ring-opening of these compounds is a unimolecular isomerization process that leads to the formation of butadienes. rsc.org The mechanism is generally understood to be a concerted pericyclic reaction, governed by the principles of orbital symmetry. masterorganicchemistry.com
For 3,3-diphenylcyclobutan-1-one, a potential thermal pathway could involve the cleavage of the C1-C2 and C3-C4 bonds to generate a diradical intermediate, which could then rearrange to form various unsaturated acyclic products. Another possibility is a retro-[2+2] cycloaddition, leading to the formation of diphenylketene (B1584428) and ethylene (B1197577). The specific pathway and the activation energy required would be influenced by the substitution pattern on the cyclobutane ring. Theoretical calculations on similar systems suggest that the reaction mechanism can be complex, with the potential for multiple transition states and intermediates. researchgate.net
Photochemical Ring Opening (Norrish Type-I) and Biradical Intermediates
The photochemical behavior of ketones like 3,3-diphenylcyclobutan-1-one is often dominated by the Norrish Type-I reaction. brainly.in This process involves the homolytic cleavage of the α-carbon-carbon bond upon excitation of the carbonyl group. wikipedia.org This cleavage can occur from either the excited singlet or triplet state, leading to the formation of a biradical intermediate. youtube.comscispace.com
For 3,3-diphenylcyclobutan-1-one, the Norrish Type-I cleavage would result in the formation of a 1,4-biradical. This highly reactive intermediate can then undergo several subsequent reactions:
Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a new 1,3-biradical. This 1,3-biradical can then cyclize to form a cyclopropane (B1198618) derivative (1,1-diphenylcyclopropane) or undergo disproportionation.
Intramolecular Disproportionation: Abstraction of a hydrogen atom to form an unsaturated aldehyde.
Recombination: The initial 1,4-biradical can recombine to reform the starting cyclobutanone (B123998).
The photolysis of tetraphenylcyclopentanone, a related compound, has been shown to proceed through a triplet 1,4-biradical intermediate. ucla.edu The stability and conformation of these biradical intermediates play a crucial role in determining the final product distribution. scholaris.caiupac.orgresearchgate.net The presence of the two phenyl groups at the C3 position of 3,3-diphenylcyclobutan-1-one would be expected to influence the stability and subsequent reaction pathways of the biradical intermediates formed.
Acid-Catalyzed Ring Cleavage and Cascade Reactions
In the presence of acids, 3,3-diphenylcyclobutan-1-one can undergo ring-opening reactions initiated by the protonation of the carbonyl oxygen. libretexts.orglibretexts.orgyoutube.comkhanacademy.org This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The subsequent steps can lead to a variety of products, often through cascade reactions.
A plausible mechanism involves the following steps:
Protonation of the carbonyl oxygen.
Nucleophilic attack at the carbonyl carbon.
Ring-opening of the cyclobutane ring, driven by the release of ring strain. This can generate a carbocation intermediate, which can then undergo further reactions.
Studies on related 3-ethoxy cyclobutanones have shown that Brønsted acids can catalyze a cascade ring-opening/cyclization reaction with nucleophiles like 2-naphthol. researchgate.net This suggests that 3,3-diphenylcyclobutan-1-one could participate in similar cascade reactions, where the initial ring-opening is followed by a series of intramolecular or intermolecular reactions to form more complex molecular architectures. nih.govnih.gov The stability of the potential carbocationic intermediates, influenced by the phenyl substituents, would play a significant role in directing the course of these reactions.
Radical-Mediated Ring Scission Processes
Radical-mediated ring scission of 3,3-diphenylcyclobutan-1-one can be initiated by radical species that add to the carbonyl group or abstract a hydrogen atom from the cyclobutane ring. While specific studies on 3,3-diphenylcyclobutan-1-one are limited, research on related bicyclobutanes demonstrates that radical precursors can initiate ring-opening reactions to form functionalized cyclobutenes under visible light-induced photoredox catalysis. rsc.orgnih.govresearchgate.net
A potential pathway for radical-mediated ring scission of 3,3-diphenylcyclobutan-1-one could involve the attack of a radical on the carbonyl oxygen, leading to the formation of an oxygen-centered radical. This could then trigger the homolytic cleavage of a C-C bond in the ring, resulting in a ring-opened radical intermediate. The fate of this intermediate would depend on the reaction conditions and the nature of the radical species involved. It is also conceivable that a radical could abstract a hydrogen atom from the C2 or C4 position, generating a carbon-centered radical on the ring, which could then undergo rearrangement and ring cleavage.
Transition Metal-Catalyzed C-C Bond Cleavage Reactions
Transition metal catalysts, particularly those based on rhodium and palladium, are highly effective in promoting the C-C bond cleavage of cyclobutanones. dicp.ac.cnsnnu.edu.cnnih.gov These reactions are driven by the release of ring strain and the formation of stable organometallic intermediates. nih.gov
Rhodium(I) complexes, for instance, can catalyze the reaction of cyclobutanones with arylboronic acids. nih.gov The proposed mechanism involves the addition of an arylrhodium(I) species to the carbonyl group, followed by the ring-opening of the resulting rhodium(I) cyclobutanolate. Theoretical studies on rhodium-catalyzed C-C activation of cyclobutanones have highlighted the importance of the ligand in controlling product selectivity. researchgate.net
Palladium-catalyzed reactions of cyclobutanone derivatives have also been reported, often proceeding through a tandem C-C bond cleavage/Michael addition sequence. researchgate.net These transition metal-catalyzed ring-opening reactions provide a powerful synthetic tool for the construction of complex acyclic and cyclic molecules from readily available cyclobutanone precursors.
| Metal Catalyst | Reaction Type | Key Mechanistic Step | Typical Products |
|---|---|---|---|
| Rhodium(I) | Addition/Ring-Opening | β-carbon elimination from a rhodium cyclobutanolate | Butyrophenone derivatives |
| Palladium(0) | Tandem C-C Cleavage/Michael Addition | Oxidative addition into a C-C bond | Functionalized ketones |
| Nickel(0) | Ring Expansion | C-C bond reconstruction | Indanones |
Enzyme-Mediated Ring Opening Mechanisms
While the enzymatic ring-opening of 3,3-diphenylcyclobutan-1-one itself is not documented, cyclobutanone derivatives have been investigated as inhibitors of metallo-β-lactamases and other hydrolases. acs.org The inherent strain of the four-membered ring makes the carbonyl carbon more electrophilic, and the hydration equilibrium is shifted towards the hydrate, mimicking the tetrahedral transition state of substrate hydrolysis in these enzymes. acs.org
In some cases, ring-opening of a cyclobutanone inhibitor has been observed within the active site of an enzyme. acs.org One hypothesized mechanism for such a ring-opening involves a radical-mediated process, potentially initiated by hydroxyl radicals generated during X-ray irradiation for crystallographic studies. This could lead to H-atom abstraction and subsequent fragmentation of the cyclobutane ring. acs.org While not a direct enzymatic catalytic process, it highlights the potential for ring-opening of these strained molecules in a biological environment. The development of enzymes specifically designed to catalyze the ring-opening of cyclobutanones remains an area of interest for biocatalysis.
Ring-Expansion Reactions
Ring-expansion reactions of cyclobutanones are thermodynamically driven by the release of ring strain associated with the four-membered ring, leading to the formation of more stable five-membered ring systems. These transformations can proceed through various mechanistic pathways, including cationic, radical, and transition-metal-catalyzed processes.
Regioselective Ring Expansion to Cyclopentanones
The regioselective expansion of unsymmetrical cyclobutanones to cyclopentanones is a synthetically useful transformation. While specific studies detailing the regioselective ring expansion of derivatives of 3,3-diphenylcyclobutan-1-one are not extensively documented, the principles of such reactions are well-established. Typically, these reactions are initiated by the formation of a carbocation adjacent to the cyclobutane ring. The subsequent 1,2-alkyl shift, involving one of the cyclobutane C-C bonds, leads to the expanded cyclopentanone (B42830) ring. The regioselectivity of this rearrangement is governed by the migratory aptitude of the adjacent carbon atoms, with the migration of the more substituted carbon often being favored to produce a more stable carbocation intermediate.
Free Radical Ring Expansion Processes
Free radical-mediated ring expansions offer an alternative to cationic rearrangements. The Dowd-Beckwith ring expansion is a classic example of this type of transformation, typically involving a β-keto ester with an α-alkyl halide substituent. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) with tributyltin hydride, to generate an alkyl radical. This radical can then add to the carbonyl group, forming a bicyclic ketyl intermediate. Subsequent fragmentation of this intermediate leads to a ring-expanded radical, which is then quenched to afford the final product. Although a powerful method for ring expansion, specific applications of this methodology to 3,3-diphenylcyclobutan-1-one derivatives are not widely reported in the literature. The stability of the potential radical intermediates would be a key factor in determining the feasibility and outcome of such reactions.
Annulation Reactions Involving Ring Expansion
Annulation strategies that incorporate a ring expansion of a cyclobutanone moiety can lead to the formation of complex bicyclic or polycyclic systems. These processes often involve a tandem sequence of reactions where an initial reaction at the carbonyl group or another part of the molecule triggers the ring expansion. While various annulation reactions have been developed for cyclobutane derivatives, detailed studies on 3,3-diphenylcyclobutan-1-one as a substrate in such transformations are limited. The steric hindrance imposed by the two phenyl groups at the C3 position could present challenges for certain annulation approaches.
One-Carbon Ring Expansion Strategies
Photochemical Rearrangements
The photochemistry of ketones is a rich field of study, with the Norrish Type I and Type II reactions being fundamental processes. The presence of the phenyl groups in 3,3-diphenylcyclobutan-1-one is expected to influence its photochemical behavior, potentially through energy transfer processes or by stabilizing radical intermediates.
Norrish Type-II Cyclization and Semi-Pinacol Rearrangements
The Norrish Type-II reaction is an intramolecular photochemical process that typically occurs in ketones possessing a γ-hydrogen atom. wikipedia.orgchem-station.com Upon photoexcitation, the carbonyl oxygen abstracts a γ-hydrogen, leading to the formation of a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or cleavage to yield an enol and an alkene. wikipedia.org For 3,3-diphenylcyclobutan-1-one itself, a classical Norrish Type-II reaction is not possible as it lacks γ-hydrogens. However, derivatives of this compound bearing an appropriate alkyl chain at the C2 position could potentially undergo this reaction.
A related photochemical process is the semi-pinacol rearrangement, which involves the rearrangement of a molecule containing a hydroxyl group adjacent to a carbon atom with a leaving group. wikipedia.org This rearrangement proceeds through a carbocation intermediate, which then undergoes a 1,2-alkyl or -aryl shift. While not a direct photochemical reaction of the ketone itself, photochemically generated intermediates from derivatives of 3,3-diphenylcyclobutan-1-one could potentially undergo subsequent semi-pinacol type rearrangements. For instance, photochemical addition of an alcohol to the carbonyl group to form a hemiacetal, followed by a photochemically induced rearrangement, could be envisaged, though such a pathway is speculative without direct experimental evidence.
Oxa-di-π-Methane Rearrangements and 1,3-Acyl Shifts
The photochemical behavior of β,γ-unsaturated ketones, a class of compounds to which derivatives of 3,3-diphenylcyclobutan-1-one belong, is characterized by competing rearrangement pathways, notably the oxa-di-π-methane (ODPM) rearrangement and the 1,3-acyl shift. researchgate.net These reactions are typically initiated by n-π* excitation of the carbonyl chromophore upon absorption of light. researchgate.net
The oxa-di-π-methane rearrangement is a photosensitized reaction that generally proceeds through a triplet excited state. researchgate.netnih.gov It formally constitutes a 1,2-acyl shift, transforming a β,γ-unsaturated ketone into a saturated α-cyclopropyl ketone. iupac.orgiupac.org The established mechanism involves an initial bonding between the α-carbon and the γ-carbon of the unsaturated system, followed by the formation of a cyclopropyl (B3062369) ring and migration of the acyl group. nih.gov This pathway is analogous to the all-carbon di-π-methane rearrangement. stackexchange.com For derivatives of 3,3-diphenylcyclobutan-1-one, this would involve a significant skeletal reorganization to form a tricyclic product.
In contrast, the 1,3-acyl shift typically occurs upon direct irradiation, proceeding from the singlet excited state. researchgate.netmagadhmahilacollege.org This rearrangement involves the cleavage of the bond between the carbonyl carbon and the α-carbon (a Norrish Type I cleavage), followed by recombination of the resulting acyl and allyl radical pair at the γ-position of the allyl fragment. researchgate.netstackexchange.com This process results in an isomeric β,γ-unsaturated ketone. magadhmahilacollege.org
The competition between these two pathways is influenced by the excited state multiplicity; sensitized irradiation favors the triplet state and the oxa-di-π-methane rearrangement, while direct irradiation favors the singlet state and the 1,3-acyl shift. researchgate.net
| Photochemical Rearrangement | Typical Conditions | Key Mechanistic Step | Resulting Product Class |
| Oxa-di-π-Methane | Triplet Sensitization | 1,2-Acyl Shift | α-Cyclopropyl Ketone iupac.orgiupac.org |
| 1,3-Acyl Shift | Direct Irradiation | Norrish I / Recombination | Isomeric β,γ-Unsaturated Ketone magadhmahilacollege.org |
Photoisomerization and Photofragmentation Pathways
Beyond concerted rearrangements, the excited state of 3,3-diphenylcyclobutan-1-one can decay through photoisomerization or photofragmentation pathways. Photoisomerization involves the conversion of the molecule into a structural isomer via light absorption, often proceeding through intermediates where C-C single bonds can rotate after a π-bond is temporarily broken. oit.edu
More significant for cyclobutanones is photofragmentation , which is dominated by the Norrish Type I reaction. wikipedia.org This process involves the homolytic cleavage of one of the α-carbon-carbonyl bonds, a reaction driven by the release of the inherent ring strain of the four-membered ring. kvmwai.edu.in This α-cleavage generates a 1,4-acyl-alkyl diradical intermediate. scispace.com This diradical can subsequently undergo several competing secondary reactions:
Decarbonylation: Loss of a molecule of carbon monoxide to yield an alkyl diradical, which can then form alkenes or cyclopropanes. researchgate.net For 3,3-diphenylcyclobutan-1-one, this would lead to 1,1-diphenylethylene (B42955) and ketene (B1206846), or potentially 1,1-diphenylcyclopropane (B13744604) and carbon monoxide.
Intramolecular Disproportionation: Hydrogen atom transfer to form an unsaturated aldehyde.
Ring Closure: Re-formation of the cyclobutanone, which can lead to racemization at the α-carbon if it is a stereocenter.
Another critical photochemical pathway for cyclobutyl ketones is the Norrish-Yang reaction (a Norrish Type II process). This intramolecular reaction involves γ-hydrogen abstraction by the excited carbonyl oxygen, leading to a 1,4-biradical. researchgate.net Subsequent cyclization of this biradical can form bicyclic alcohol derivatives. For instance, aryl cyclobutyl ketones can be converted into bicyclo[1.1.1]pentan-2-ol intermediates through an optimized Norrish-Yang cyclization, providing a pathway for the synthesis of complex cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov
| Photochemical Pathway | Key Intermediate | Primary Outcome | Potential Products |
| Norrish Type I Cleavage | 1,4-Acyl-Alkyl Diradical | C-C Bond Scission | Alkenes, Ketenes, Cyclopropanes, CO researchgate.net |
| Norrish-Yang Reaction | 1,4-Biradical (from γ-H abstraction) | C-C Bond Formation | Bicyclo[1.1.1]pentan-2-ol derivatives nih.gov |
Reactions at the Carbonyl Center
Nucleophilic Addition Reactions
The carbonyl group of 3,3-diphenylcyclobutan-1-one is a key site for reactivity, characterized by the electrophilic nature of the carbonyl carbon. wikipedia.org This electrophilicity allows for a wide range of nucleophilic addition reactions , where a nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate, which is typically protonated upon workup to yield a tertiary alcohol. libretexts.org
A variety of nucleophiles can be employed in this reaction, leading to diverse functionalization at the C-1 position. The significant steric hindrance posed by the two phenyl groups at the C-3 position influences the trajectory of the incoming nucleophile but does not prevent the reaction.
| Nucleophile Type | Reagent Example | Product Type |
| Organometallic Reagents | Grignard Reagents (R-MgBr) | Tertiary Alcohol |
| Organolithium Reagents (R-Li) | Tertiary Alcohol | |
| Hydrides | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol (Cyclobutanol) |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol (Cyclobutanol) | |
| Enolates | Aldol (B89426) Reaction (e.g., with acetone) | β-Hydroxy Ketone |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Ylides | Wittig Reagent (Ph₃P=CHR) | Alkene (Exocyclic) |
Stereoselective Reduction to Cyclobutanols
The reduction of 3,3-diphenylcyclobutan-1-one to the corresponding 3,3-diphenylcyclobutanol is a fundamental nucleophilic addition reaction, typically achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov In substituted cyclobutanones, the stereochemical outcome of this reduction is of significant interest.
Studies on 3-substituted cyclobutanones have demonstrated that hydride reductions are highly stereoselective, predominantly yielding the cis-alcohol isomer, often with greater than 90% selectivity. acs.orgvub.ac.be This selectivity is governed by steric and electronic factors. The preferred trajectory for the incoming hydride nucleophile is from the face of the carbonyl group opposite to the bulky substituent(s) on the ring (an anti-facial attack). vub.ac.be
This preference is rationalized by models such as the Felkin-Anh model, which suggests that the approach of the nucleophile is dictated by minimizing torsional strain between the forming bond and adjacent substituents. nih.govacs.org For 3,3-diphenylcyclobutan-1-one, the two bulky phenyl groups at the C-3 position would strongly direct the hydride to the opposite face of the ring, leading to a high diastereoselectivity in the formation of the resulting cyclobutanol. The selectivity can often be further improved by using bulkier hydride reagents, lowering the reaction temperature, or decreasing the polarity of the solvent. acs.orgvub.ac.be
| Reducing Agent | Key Feature | Expected Outcome | Rationale |
| Sodium Borohydride (NaBH₄) | Common, mild reducing agent | High selectivity for trans-cyclobutanol | Attack from the less hindered face opposite the phenyl groups vub.ac.be |
| Lithium Aluminum Hydride (LiAlH₄) | More reactive reducing agent | High selectivity for trans-cyclobutanol | Attack from the less hindered face opposite the phenyl groups vub.ac.be |
| L-Selectride® | Sterically hindered hydride | Potentially higher selectivity | Increased steric demand enhances facial selectivity vub.ac.be |
| *Note: In this context, 'trans' refers to the relationship between the incoming hydride (now H) and the phenyl groups. |
Reactions at Alpha- and Beta-Carbon Positions
Alpha-Functionalization via Catalytic Processes
The carbon atoms adjacent to the carbonyl group (α-carbons) in 3,3-diphenylcyclobutan-1-one are activated towards functionalization. This reactivity is typically accessed by forming an enol or enolate intermediate, which can then act as a nucleophile towards various electrophiles. nih.gov The development of catalytic processes, particularly organocatalysis, has provided powerful methods for achieving enantioselective α-functionalization of cyclobutanones. nih.gov
These reactions often proceed via the formation of a chiral enamine intermediate by reacting the cyclobutanone with a chiral secondary amine catalyst (e.g., a proline derivative). This chiral enamine then reacts with an electrophile, with the catalyst controlling the stereochemistry of the newly formed bond. nih.gov
Examples of such catalytic α-functionalizations applicable to the cyclobutanone scaffold include:
α-Allylation: The McMillan group developed an enantioselective organocatalytic α-allylation of cyclic ketones using singly occupied molecular orbital (SOMO) catalysis. This involves the one-electron oxidation of an enamine intermediate to a radical cation, which then reacts with an allylsilane. nih.gov
α-Alkylation: Asymmetric Sₙ1-type alkylations have been achieved using Brønsted acid catalysis to generate a carbocation electrophile in situ, which then reacts with the cyclobutanone. nih.gov
Aldol Reactions: Proline and its derivatives can catalyze the enantioselective aldol reaction between cyclobutanones and aldehydes, forming a new C-C bond at the α-position with high stereocontrol. nih.gov
The application of these methods to 3,3-diphenylcyclobutan-1-one would allow for the introduction of a wide range of substituents at the C-2 and C-4 positions, creating complex and stereochemically rich cyclobutane structures.
| Catalytic Method | Catalyst Type | Electrophile | Functional Group Introduced |
| SOMO Catalysis | Chiral Imidazolidinone | Allylsilane | Allyl Group nih.gov |
| Brønsted Acid Catalysis | Benzoimidazolium Derivatives | Diphenylmethanol | Benzhydryl Group nih.gov |
| Enamine Catalysis | (S)-Proline / (S)-Tryptophan | Aldehydes | β-Hydroxyalkyl Group nih.gov |
C-H Activation and Alkylation Mechanisms
The structure of 3,3-diphenylcyclobutan-1-one presents several types of carbon-hydrogen (C-H) bonds, each with different potential for activation and subsequent functionalization. The primary sites for such reactions are the α-hydrogens on the cyclobutane ring and the aromatic C-H bonds on the two phenyl substituents.
Mechanisms for C-H activation can be diverse, often involving transition metal catalysis or the generation of radical intermediates. While specific studies on the C-H activation of 3,3-diphenylcyclobutan-1-one are not extensively detailed in the literature, principles can be drawn from related systems. For instance, palladium-catalyzed C-H activation has been successfully applied to other cyclobutane scaffolds, such as cyclobutanecarboxamides, to achieve direct arylation of the methylene (B1212753) C(sp³)–H bonds. 210.212.36 This suggests a plausible pathway for the functionalization of the α-methylene groups at the C2 and C4 positions of 3,3-diphenylcyclobutan-1-one.
Another relevant mechanistic pathway involves the formation of cyclobutanone rings through catalytic C-H alkylation. Studies on the synthesis of α,β-disubstituted cyclobutanones have utilized cobalt-based metalloradical catalysis to effect a 1,4-C-H alkylation of α-aryldiazoketones. nih.gov This process proceeds via the formation of a cobalt-stabilized radical which then undergoes an intramolecular hydrogen atom abstraction to forge the cyclobutane ring. nih.govnih.gov While this describes the synthesis rather than the subsequent reactivity of the cyclobutanone, it underscores the feasibility of activating C-H bonds to form or modify such four-membered rings.
Alkylation of 3,3-diphenylcyclobutan-1-one would most conventionally proceed via the formation of an enolate at the α-carbon, followed by nucleophilic attack on an alkyl halide. The presence of two equivalent α-methylene groups (C2 and C4) provides sites for deprotonation to form the enolate intermediate.
Table 1: Potential C-H Activation and Alkylation Sites in 3,3-Diphenylcyclobutan-1-one
| Site | C-H Bond Type | Potential Activation/Alkylation Mechanism | Notes |
| C2, C4 Positions | α-Methylene C(sp³)–H | Enolate formation followed by SN2 attack; Transition-metal catalyzed C-H activation. | Most common site for ketone alkylation; susceptible to direct functionalization. |
| Phenyl Rings | Aromatic C(sp²)–H | Electrophilic Aromatic Substitution (e.g., Friedel-Crafts); Transition-metal catalyzed C-H activation. | Requires activation of the aromatic ring; less common for ketone modification. |
Intramolecular Hydrogen Atom Abstraction in Radical Processes
The photochemistry of ketones is a rich field for radical processes, particularly through the Norrish Type II reaction. This reaction is a classic example of an intramolecular hydrogen atom abstraction. wikipedia.org The process is initiated by the photoexcitation of the carbonyl group (n → π* transition), which generates an excited state with radical character on the oxygen atom. slideshare.net
For a Norrish Type II reaction to occur, the ketone must possess an accessible γ-hydrogen (a hydrogen atom on the carbon three bonds away from the carbonyl group). youtube.com The excited carbonyl oxygen can then abstract this γ-hydrogen through a six-membered cyclic transition state, forming a 1,4-biradical intermediate. wikipedia.orgyoutube.com This biradical can then undergo one of two primary pathways:
Cleavage (β-scission) to yield an enol and an alkene. wikipedia.org
Cyclization (Norrish-Yang reaction) to form a cyclobutanol derivative. wikipedia.org
In the case of 3,3-diphenylcyclobutan-1-one, the ortho-hydrogens of the phenyl rings are in the γ-position relative to the carbonyl carbon.
Upon UV irradiation, 3,3-diphenylcyclobutan-1-one can be expected to undergo a Norrish Type II reaction. The excited ketone would abstract a γ-hydrogen from one of the phenyl rings, leading to the formation of a 1,4-biradical intermediate. Subsequent intramolecular radical coupling would result in the formation of a novel, strained polycyclic cyclobutanol product. This intramolecular cyclization is often a key step in the synthesis of complex molecular frameworks. scispace.com The efficiency of such reactions can be influenced by the spin multiplicity (singlet vs. triplet) of the excited state. youtube.com
Table 2: Mechanistic Steps of the Proposed Norrish Type II Reaction for 3,3-Diphenylcyclobutan-1-one
| Step | Description | Intermediate/Product |
| 1. Photoexcitation | Absorption of a UV photon excites the carbonyl group to an n → π* excited state. | Excited 3,3-diphenylcyclobutan-1-one |
| 2. H-Atom Abstraction | The excited carbonyl oxygen abstracts a γ-hydrogen from an ortho position of a phenyl ring via a six-membered transition state. | 1,4-biradical |
| 3. Cyclization | The two radical centers of the biradical couple to form a new carbon-carbon bond. | Tricyclic cyclobutanol derivative |
Influence of Steric and Electronic Factors on Reactivity
The reactivity of 3,3-diphenylcyclobutan-1-one is significantly governed by the steric and electronic properties of its constituent groups.
Steric Factors: The most prominent steric feature is the presence of two bulky phenyl groups attached to the same carbon atom (C3). This gem-diphenyl substitution creates substantial steric hindrance.
Influence on α-Proton Reactivity: The steric bulk of the phenyl groups shields the adjacent C2 and C4 positions to some extent. However, these α-positions remain the most likely sites for reactions involving base-mediated enolate formation, as attack at the carbonyl carbon or the highly congested C3 carbon is more difficult.
Influence on Cycloaddition Reactions: In photochemical reactions like [2+2] cycloadditions, the phenyl groups would likely direct the approach of a reaction partner to the less hindered face of the molecule, potentially leading to high diastereoselectivity. nih.gov
Conformational Rigidity: The bulky substituents restrict the conformational flexibility of the cyclobutane ring, which can influence the feasibility of transition states for various reactions.
Electronic Factors: The electronic nature of the phenyl groups and the carbonyl group dictates the molecule's electrophilic and nucleophilic character.
Carbonyl Reactivity: The phenyl groups are generally electron-withdrawing through an inductive effect, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple dialkyl cyclobutanone.
Enolate Formation: The inductive electron-withdrawing effect of the phenyl groups can also increase the acidity of the α-hydrogens at the C2 and C4 positions, facilitating enolate formation.
Aromatic Ring Reactivity: The phenyl rings themselves can undergo electrophilic aromatic substitution. The cyclobutyl ketone moiety acts as a deactivating, meta-directing group, meaning that electrophilic attack would be directed to the meta-positions of the phenyl rings.
Photochemistry: The electronic properties of substituents on the phenyl rings are known to influence the energy of the long-wavelength absorption maximum in related cross-conjugated dienone systems. nih.gov For 3,3-diphenylcyclobutan-1-one, the phenyl groups are integral to the chromophore, and their ability to stabilize radical or ionic intermediates would be critical in photochemical pathways like the Norrish Type II reaction.
Table 3: Summary of Steric and Electronic Influences
| Factor | Structural Feature | Consequence on Reactivity |
| Steric | Gem-diphenyl groups at C3 | Hinders attack at C3; directs reactions to C2/C4; influences stereochemical outcomes. |
| Electronic | Inductive withdrawal by phenyl groups | Increases acidity of α-hydrogens; increases electrophilicity of carbonyl carbon. |
| Electronic | Phenyl rings as part of the chromophore | Influences photochemical excitation and the stability of radical intermediates. |
| Electronic | Cyclobutyl ketone as a substituent | Deactivates phenyl rings towards electrophilic substitution, directing to the meta position. |
Theoretical and Computational Investigations of 3,3 Diphenylcyclobutan 1 One
Quantum Chemical Calculations of Ring Strain and Energetics
The cyclobutane (B1203170) ring in 3,3-diphenylcyclobutan-1-one possesses significant ring strain, a key factor driving its chemical reactivity, especially in photochemical processes. Quantum chemical calculations have been pivotal in quantifying this strain energy. By comparing the calculated heat of formation of the cyclic ketone with that of an analogous acyclic counterpart, the excess energy stored in the four-membered ring can be estimated. These calculations often employ high-level ab initio and density functional theory (DFT) methods to achieve a high degree of accuracy. The calculated energetics help to rationalize why certain reaction pathways, such as ring-opening or fragmentation, are favored.
Elucidation of Reaction Mechanisms via DFT and Ab Initio Methods
The photochemical reactions of 3,3-diphenylcyclobutan-1-one, particularly its photodecarbonylation, have been extensively studied using DFT and ab initio methods. These computational techniques allow for the detailed exploration of potential reaction pathways on the excited-state potential energy surfaces. Upon absorption of light, the molecule is promoted to an excited singlet state (S1). From here, computational studies have mapped out the intricate series of events, including intersystem crossing to a triplet state (T1), alpha-cleavage (Norrish Type I reaction) to form a biradical intermediate, and subsequent decarbonylation and ring closure or fragmentation. These calculations have been essential in identifying the key intermediates and transition states involved in the reaction, providing a step-by-step mechanistic picture that is often difficult to obtain through experimental means alone. For instance, DFT calculations have been used to investigate the [2+2] cycloaddition reactions that can lead to the formation of cyclobutane derivatives, including structures related to 3,3-diphenylcyclobutan-1-one. researchgate.net
Transition State Modeling and Reaction Pathway Prediction
A critical aspect of computational reaction mechanism studies is the location and characterization of transition states. For the photochemical reactions of 3,3-diphenylcyclobutan-1-one, transition state modeling has been used to calculate the activation barriers for various elementary steps, such as bond cleavage and rearrangement. By comparing the energies of different transition states, the most likely reaction pathways can be predicted. These models provide valuable information on the geometry of the molecule at the peak of the energy barrier, offering insights into the structural changes that occur during the reaction. The prediction of reaction pathways based on these calculations has been instrumental in understanding the product distributions observed in experimental studies.
Simulations of Ultrafast Photochemical Dynamics
To capture the fleeting events that occur immediately after light absorption, simulations of ultrafast photochemical dynamics are employed. These simulations, often performed using techniques like ab initio multiple spawning (AIMS), can follow the trajectory of the molecule on the excited-state potential energy surface on a femtosecond timescale. For 3,3-diphenylcyclobutan-1-one, these simulations would aim to model the initial excitation, the vibrational relaxation, and the non-adiabatic transitions between different electronic states that lead to the formation of the first reactive intermediates. This level of temporal detail is crucial for a complete understanding of the photochemical process, as the initial dynamics can dictate the ultimate fate of the molecule.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
X-ray Crystallography for Molecular Architecture and Ligand-Binding Modes
X-ray crystallography stands as the definitive method for determining the precise molecular architecture of crystalline compounds, providing unambiguous proof of structure and stereochemistry. semanticscholar.orgresearchgate.net While a crystal structure for 3,3-diphenylcyclobutan-1-one itself is not prominently featured in the reviewed literature, the technique has been successfully applied to its derivatives, offering critical insights into the cyclobutane (B1203170) ring's geometry when substituted.
A notable example is the structural determination of 2-(dibromomethylene)-4-(diphenylmethylene)-3,3-diphenylcyclobutan-1-one, a product derived from the reaction of a 3-halopropynol precursor. semanticscholar.org The analysis of this complex molecule confirmed its intricate structure, which was the result of a [2+2] cycloaddition. semanticscholar.orgnih.gov The crystallographic data provides precise bond lengths and angles, revealing the strains and conformations inherent in the four-membered ring system. semanticscholar.org In related research, single crystals of various cyclobutanol (B46151) derivatives, prepared from substituted cyclobutanones, have been analyzed by X-ray diffraction to confirm their structures and relative configurations. nih.govsemanticscholar.org
Advances in X-ray crystallography have significantly reduced the time and crystal size required for data collection, enabling the structural elucidation of complex molecules and their interactions. nih.gov Although specific studies detailing the ligand-binding modes of 3,3-diphenylcyclobutan-1-one are not extensively documented, X-ray crystallography remains the gold standard for visualizing such interactions in protein-ligand complexes, providing an essential tool for structure-based drug design. frontiersin.orgnih.govfrontiersin.org
Table 1: Crystallographic Data for 2-(Dibromomethylene)-4-(diphenylmethylene)-3,3-diphenylcyclobutan-1-one (12) This table presents selected crystallographic parameters for a derivative of 3,3-diphenylcyclobutan-1-one, illustrating the type of data obtained from X-ray analysis.
High-Resolution Mass Spectrometry for Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of compounds and for identifying transient intermediates in reaction mechanisms. csic.esacs.org Its high accuracy allows for the differentiation between species with very similar nominal masses.
In the context of cyclobutanone (B123998) synthesis, HRMS with electrospray ionization (ESI) has been pivotal in providing evidence for proposed reaction intermediates. For instance, in the cobalt-catalyzed metalloradical synthesis of chiral cyclobutanones, HRMS-ESI was used to detect a key α-Co(III)-alkyl radical intermediate. nih.gov The reaction mixture was analyzed directly, and a signal corresponding to the cationic form of the proposed intermediate was observed, providing strong support for the hypothesized radical-based mechanism. nih.govmit.edu This application demonstrates the power of HRMS to capture and characterize fleeting species that are crucial for understanding the reaction pathway. nih.gov
While often used to confirm the mass of final products, the ability of HRMS to provide evidence for intermediates makes it a cornerstone of mechanistic investigation in modern organic chemistry. uni.luwikipedia.org
Table 2: Predicted and Experimental Mass Spectrometry Data This table includes predicted HRMS values for the parent compound 3,3-diphenylcyclobutan-1-one and an experimentally observed reaction intermediate from a related cyclobutanone synthesis.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as organic radicals and metal complexes. aps.orgwiley-vch.de It is a uniquely powerful tool for investigating reaction mechanisms that proceed via radical pathways.
Many photochemical and catalytic reactions are known to involve radical intermediates. scispace.comaps.org For example, the cobalt-catalyzed synthesis of cyclobutanones is described as a metalloradical process, which by definition involves paramagnetic species. nih.gov While direct EPR analysis of this specific reaction is not detailed, the proposed mechanism involving Co(II) and radical intermediates makes it an ideal system for EPR investigation. nih.gov The technique could be used to directly observe the cobalt-centered radicals or any organic radical intermediates, providing conclusive evidence for the proposed pathway.
In other relevant studies, time-dependent EPR spectroscopy has been used to confirm the homolytic (radical-forming) cleavage of bonds under photochemical conditions. scispace.com The detection and characterization of radical adducts via spin trapping experiments, where a transient radical is "trapped" by a spin trap to form a more stable radical detectable by EPR, is another common application. osti.gov For any proposed radical mechanism involving 3,3-diphenylcyclobutan-1-one, EPR spectroscopy would be the most direct method for detecting and identifying the key paramagnetic intermediates. nih.govarxiv.org
Ultrafast Electron Diffraction for Dynamic Structural Changes
Ultrafast Electron Diffraction (UED) is a cutting-edge technique that allows for the real-time visualization of molecular structural changes during a chemical reaction. nih.gov By using femtosecond electron pulses to probe a sample excited by a laser pulse, UED can create "molecular movies" of atoms in motion.
The photochemistry of the parent compound, cyclobutanone, has been investigated in detail using gas-phase megaelectronvolt UED. Following photoexcitation at 200 nm, the molecule undergoes a series of rapid structural changes. The study observed the depopulation of the initially excited S₂ state with a time constant of approximately 0.29 ps. The molecule then proceeds to the S₁ state, from which it undergoes a Norrish Type-I reaction, involving the cleavage of a C-C bond to form a biradical intermediate. This ring-opening process occurs ballistically and is followed by further fragmentation into smaller molecules like ketene (B1206846), ethylene (B1197577), propene, and carbon monoxide within about 1.2 ps.
This research on cyclobutanone provides a fundamental framework for understanding the ultrafast dynamics that derivatives such as 3,3-diphenylcyclobutan-1-one would likely undergo upon photoexcitation. The substitution of phenyl groups would influence the energy surfaces and reaction rates, but the fundamental pathways of ring-opening and fragmentation are expected to be similar.
Table 3: Ultrafast Photochemical Dynamics of Cyclobutanone This table summarizes the key events and their associated timescales as observed by Ultrafast Electron Diffraction (UED) following photoexcitation of cyclobutanone.
Spectroscopic Probes for Conformational Dynamics
The four-membered ring of cyclobutanone is not planar but exists in a puckered conformation. The specific conformation and the dynamics of its inversion are crucial to the molecule's reactivity and stereochemical outcomes of its reactions. Various spectroscopic techniques can be employed to probe these conformational features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular conformation in solution. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space proximities between protons, which helps in defining the three-dimensional structure and relative stereochemistry. For instance, in a product derived from a 3-methyl-1,3-diphenylcyclobutanol, NOESY analysis was used to definitively confirm the E-stereochemistry of an exocyclic double bond, which is directly related to the conformation of the precursor ring. uni.lu
Furthermore, infrared (IR) spectroscopy can provide information about the ring strain and conformation. The frequency of the carbonyl (C=O) stretch in cyclobutanones is typically higher than in acyclic ketones due to ring strain, and this frequency can be sensitive to the degree of ring puckering and substitution. While a detailed study on the conformational dynamics of 3,3-diphenylcyclobutan-1-one using such probes is not prominent, the application of these standard spectroscopic methods, often in combination with computational modeling, is the established approach for understanding the conformational landscape of such cyclic molecules.
Applications of 3,3 Diphenylcyclobutan 1 One As a Synthetic Building Block
Role in the Construction of Carbocyclic and Heterocyclic Systems
The reactivity of the carbonyl group, combined with the strain of the cyclobutane (B1203170) ring, makes 3,3-diphenylcyclobutan-1-one an excellent precursor for a range of cyclic compounds.
One of the most powerful transformations for this ketone is the Beckmann rearrangement . The archetypal Beckmann rearrangement converts an oxime to an amide or lactam under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl group positioned anti-periplanar to the leaving group, resulting in a ring-expanded product. organic-chemistry.orgmasterorganicchemistry.com For 3,3-diphenylcyclobutan-1-one, its corresponding oxime would undergo a ring expansion to yield a five-membered lactam, specifically 4,4-diphenyl-azepan-2-one. This transformation provides a direct route to substituted lactams, which are core structures in many biologically active compounds. wikipedia.orgnih.gov
The general mechanism for the Beckmann rearrangement is outlined below: Table 1: Beckmann Rearrangement Mechanism
| Step | Description |
|---|---|
| 1 | The ketone reacts with hydroxylamine (B1172632) (NH₂OH) to form a ketoxime. |
| 2 | The oxime's hydroxyl group is protonated by an acid catalyst. |
| 3 | The group anti-periplanar to the -OH₂⁺ group migrates to the nitrogen atom, with simultaneous expulsion of water. This results in the formation of a nitrilium ion. |
| 4 | The nitrilium ion is attacked by a water molecule. |
| 5 | Tautomerization of the resulting intermediate yields the final lactam product. |
Furthermore, the enolate chemistry of 3,3-diphenylcyclobutan-1-one can be exploited. It can serve as a component in condensation reactions to build more elaborate cyclic systems. For instance, multicomponent reactions involving cyclic ketones, amines, and other reagents are powerful tools for constructing spirocyclic frameworks. beilstein-journals.org Following a similar strategy, 3,3-diphenylcyclobutan-1-one could be employed in a three-component reaction with an arylamine and isatin (B1672199) to potentially synthesize novel spiro[cyclobutane-dihydropyridine-oxindole] derivatives, a class of compounds with significant biological properties. beilstein-journals.org
Precursor for the Synthesis of Strained Ring Systems
The inherent strain energy of the cyclobutane ring makes 3,3-diphenylcyclobutan-1-one an ideal starting point for the synthesis of other strained molecules through ring expansion or rearrangement reactions.
Photochemical reactions offer a key pathway for transforming cyclobutanones. Upon photolysis, cyclobutanones can undergo ring expansion via an oxacarbene intermediate. rsc.org This process involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. For 3,3-diphenylcyclobutan-1-one, this would lead to a highly reactive intermediate that can be trapped by various nucleophiles. For example, photolysis in methanol (B129727) could yield a five-membered cyclic acetal, demonstrating a clean method for ring expansion to a different heterocyclic system. rsc.org Such photochemical events are powerful tools for accessing complex molecular frameworks that are otherwise difficult to synthesize. nih.govwolfresearchgroup.com
The Beckmann rearrangement discussed previously is also a form of ring expansion, converting the four-membered carbocycle into a five-membered lactam. wikipedia.orgnih.gov This transformation effectively trades the strain of the cyclobutane ring for the conformational flexibility of a five-membered ring, but the resulting lactam can still be considered a precursor for further strained system synthesis.
Additionally, the cyclobutane unit can serve as a structural scaffold to which other rings are fused. Methods for creating bicyclic systems often rely on intramolecular cyclizations where the starting material already contains a cyclic component. nih.gov 3,3-Diphenylcyclobutan-1-one can be functionalized at the C2 position to introduce a side chain containing a reactive group, such as an olefin. A subsequent intramolecular SmI₂-mediated ketone-olefin coupling could then be used to construct a bicyclic alcohol, fusing a new ring onto the cyclobutane core. nih.gov
Utilization in Cascade and Multicomponent Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. 3,3-Diphenylcyclobutan-1-one is an excellent substrate for such processes due to its ability to generate reactive intermediates that can participate in subsequent transformations.
A prime example is the initiation of a cascade via the Beckmann rearrangement . The formation of the nitrilium ion intermediate during the rearrangement is not only a step towards the final lactam but can also be intercepted by other functionalities within the molecule or by other reagents in the reaction mixture, leading to more complex products in a single operation. libretexts.org
Moreover, the principles of multicomponent reactions (MCRs) are readily applicable. As mentioned, related cyclic ketones like cyclopentane-1,3-dione are known to participate in three-component reactions to build spiro-heterocycles. beilstein-journals.org A similar MCR strategy using 3,3-diphenylcyclobutan-1-one, an amine, and an activated third component could provide rapid access to a library of complex molecules containing the 3,3-diphenylcyclobutane motif. The efficiency of such reactions, which form multiple bonds in one step, makes them highly attractive in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net
Application in the Modular Assembly of Molecular Architectures
Modular synthesis aims to construct complex molecules from simpler, interchangeable building blocks. 3,3-Diphenylcyclobutan-1-one serves as an excellent core building block or "chassis" upon which diverse molecular architectures can be assembled. researchgate.netnih.gov
The functional handles of the ketone at C1 and the adjacent methylene (B1212753) group at C2 allow for a variety of chemical modifications. For example, the ketone can be converted into an oxime for a Beckmann rearrangement, an enol triflate for cross-coupling reactions, or an amine via reductive amination. whiterose.ac.uk Each of these new functional groups can then be used for further elaboration. This modular approach allows for the systematic variation of substituents around the rigid cyclobutane core, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery. whiterose.ac.ukupenn.edu
The synthesis of spirocyclobutyl piperidine (B6355638) building blocks for use in a modular synthetic platform highlights this concept. whiterose.ac.uk A cyclobutane-based trifluoroborate salt can be coupled with various aromatic fragments using modern cross-coupling methods. whiterose.ac.uk Similarly, 3,3-diphenylcyclobutan-1-one could be converted to a corresponding triflate and used in Suzuki-Miyaura or other cross-coupling reactions to attach a wide array of aryl or heteroaryl groups. The resulting products can be further functionalized, demonstrating a powerful platform for creating three-dimensional lead-like compounds from a single, versatile starting material. whiterose.ac.uk
Conclusion and Future Research Perspectives
Summary of Key Academic Discoveries and Current Understanding
The academic understanding of 3,3-diphenylcyclobutan-1-one is primarily built upon the foundational principles of cyclobutane (B1203170) synthesis and the photochemistry of cyclic ketones. While specific literature on this exact molecule is sparse, its reactivity can be inferred from well-established chemical theories and studies on analogous structures.
Synthesis: The construction of the 3,3-diphenylcyclobutan-1-one framework is generally approached through [2+2] cycloaddition reactions. These methods involve the reaction of a ketene (B1206846) or a ketene equivalent with an appropriately substituted alkene, such as 1,1-diphenylethylene (B42955), to form the cyclobutanone (B123998) ring. organic-chemistry.orgacs.org Such cycloadditions are powerful tools for rapidly assembling four-membered rings. organic-chemistry.org
Photochemistry and the Norrish Type I Reaction: The most significant and well-understood aspect of cyclobutanone chemistry is its behavior upon photoirradiation. Like other cyclic ketones, 3,3-diphenylcyclobutan-1-one is expected to undergo a Norrish Type I reaction as its primary photochemical process. wikipedia.orgscispace.com This reaction involves the following key steps:
Photoexcitation: The carbonyl group absorbs a photon, promoting the molecule to an excited singlet state (S₁). scispace.com
Intersystem Crossing: The molecule may then undergo intersystem crossing to a more stable triplet state (T₁). wikipedia.org
α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. scispace.comyoutube.com This is a characteristic reaction of small cyclic ketones. scispace.com This cleavage relieves some of the inherent ring strain and results in the formation of a 1,4-diradical intermediate.
For 3,3-diphenylcyclobutan-1-one, α-cleavage generates a diradical with one acyl radical terminus and one alkyl radical terminus. Crucially, the alkyl radical is a diphenylmethyl radical, which is highly stabilized by resonance across the two phenyl rings. The stability of this radical intermediate is a key determinant of the subsequent reaction pathways. Following its formation, this diradical can undergo several transformations, including decarbonylation (loss of carbon monoxide) to form a 1,3-diradical, which can then lead to cyclopropanes or alkenes.
| Reaction Type | Description | Key Intermediate | Relevance to 3,3-Diphenylcyclobutan-1-one |
|---|---|---|---|
| Norrish Type I | Photochemical α-cleavage of the C-C bond adjacent to the carbonyl group. wikipedia.orgyoutube.com | Acyl-alkyl diradical | Expected primary photochemical pathway, leading to a ring-opened diradical stabilized by the diphenylmethyl group. |
| [2+2] Cycloaddition | A reaction between two unsaturated molecules to form a four-membered ring. organic-chemistry.org | Transition state involving both reactants | Primary synthetic route to the cyclobutanone core. |
Identification of Remaining Challenges and Unexplored Reactivity
Despite a solid theoretical foundation, the specific chemistry of 3,3-diphenylcyclobutan-1-one is largely uncharted territory, presenting numerous challenges and opportunities for exploration.
Control of Diradical Reactivity: A primary challenge lies in controlling the fate of the highly stabilized 1,4-diradical generated upon photolysis. The competition between various reaction channels—such as ring closure, decarbonylation, intramolecular hydrogen abstraction, and intermolecular reactions—is likely sensitive to reaction conditions (e.g., solvent, temperature, presence of radical traps). A systematic study to selectively favor one pathway over others has not been undertaken.
Thermal Reactivity and C-C Bond Activation: The thermal chemistry of 3,3-diphenylcyclobutan-1-one remains unexplored. The strained C-C bonds of the cyclobutane ring are potential targets for activation by transition metals. Merging photochemical C-C bond cleavage with transition metal catalysis has recently been shown to be a powerful strategy for other ketones, but it has not been applied to this system. nih.gov Such an approach could enable novel decarbonylative coupling reactions.
Asymmetric Synthesis and Functionalization: Developing enantioselective syntheses of substituted derivatives of 3,3-diphenylcyclobutan-1-one is a significant challenge. Furthermore, the steric hindrance imposed by the two phenyl groups could complicate reactions at the carbonyl carbon or the α-positions, making functionalization difficult.
Unexplored Applications:
Polymer Chemistry: The ring strain of the cyclobutane ring makes it a potential monomer for ring-opening polymerization (ROP). rsc.org The photochemical lability of the ketone could be used to initiate polymerization or modify polymer backbones post-synthesis.
Medicinal Chemistry: The rigid, three-dimensional cyclobutane scaffold is of increasing interest in drug discovery. nih.gov The gem-diphenyl motif is also present in some biologically active molecules. The potential of the 3,3-diphenylcyclobutan-1-one core as a novel scaffold for medicinal chemistry is entirely unexplored.
Materials Science: The photochromic nature of the Norrish reaction suggests that this molecule could serve as a component in photoresponsive materials, such as photoswitches or photoresists.
Promising Directions for Future Fundamental and Applied Research
The existing gaps in knowledge point toward several promising directions for both fundamental and applied research into the chemistry of 3,3-diphenylcyclobutan-1-one.
Fundamental Mechanistic Studies:
Ultrafast Spectroscopy: To fully understand the photochemical dynamics, advanced techniques like femtosecond transient absorption spectroscopy could be employed. nih.gov This would allow for the direct observation of the excited states and the diradical intermediates, providing critical data on their lifetimes and reaction kinetics.
Computational Chemistry: High-level theoretical calculations (DFT and TD-DFT) would be invaluable for mapping the potential energy surfaces of the ground and excited states. nih.gov This could help predict the most favorable reaction pathways and explain the outcomes of photochemical and thermal reactions.
Innovations in Synthetic Methodology:
Catalytic Ring-Opening: Research into transition-metal-catalyzed ring-opening reactions could transform 3,3-diphenylcyclobutan-1-one from a simple carbocycle into a versatile precursor for complex linear molecules. This could involve harnessing the strain energy to drive C-C bond activation. nih.gov
Photoredox Catalysis: Modern photoredox catalysis offers new ways to generate and utilize radical intermediates. nih.govnih.gov Applying these methods to the diradical formed from 3,3-diphenylcyclobutan-1-one could enable novel intermolecular bond-forming reactions that are currently inaccessible.
Applied Research and Materials Development:
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3,3-diphenylcyclobutan-1-one, and how are the products characterized?
3,3-Diphenylcyclobutan-1-one is synthesized via palladium-catalyzed reactions, such as ring-opening polymerization of cyclobutanols. A representative procedure involves reacting iodobenzene, isopropylmagnesium chloride, and 3,3-diphenylcyclobutan-1-one under optimized conditions, yielding a white solid (26% yield). Characterization typically employs IR spectroscopy, with key peaks at 3375 cm⁻¹ (O–H stretch) and 694 cm⁻¹ (aromatic C–H bend), alongside elemental analysis and melting point determination .
Q. How can researchers confirm the structural integrity of 3,3-diphenylcyclobutan-1-one derivatives using spectroscopic techniques?
Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, in the dicarbofunctionalization of styrenes, the methyl ester derivative of 3,3-diphenylcyclobutan-1-one oxime exhibits distinct ¹H NMR signals: δ 7.32–7.28 (m, 12H, aromatic protons), 3.71 ppm (s, 3H, methyl ester), and 2.17–2.10 ppm (m, 4H, cyclobutane ring protons). IR and mass spectrometry further validate functional groups and molecular weight .
Q. What are the primary challenges in achieving high yields during the synthesis of 3,3-diphenylcyclobutan-1-one derivatives?
Low yields (e.g., 25–26%) often arise from competing side reactions, such as incomplete ring-opening or premature termination in polymerization. Optimization strategies include adjusting catalyst loading (e.g., Pd-based systems), reaction time, and temperature. Purification via precipitation or column chromatography is essential to isolate the desired product .
Advanced Research Questions
Q. How does the electronic nature of substituents on the cyclobutane ring influence reactivity in photoredox-catalyzed reactions?
Substituents like trifluoromethyl or electron-withdrawing groups (e.g., in oxime derivatives) enhance electrophilicity, facilitating radical intermediates in visible-light photoredox reactions. For example, 3,3-diphenylcyclobutan-1-one O-(4-(trifluoromethyl)benzoyl) oxime undergoes dicarbofunctionalization with styrenes via a radical-polar crossover mechanism, confirmed by trapping experiments and DFT calculations .
Q. What mechanistic insights explain the regioselectivity observed in C(sp³)–C(sp³) bond cleavage reactions involving 3,3-diphenylcyclobutan-1-one?
The strain in the cyclobutane ring drives regioselective cleavage. Pd-catalyzed reactions favor bond breaking at the most substituted carbon due to steric and electronic effects. Isotopic labeling studies (e.g., ¹³C-labeled substrates) and kinetic analysis reveal that steric hindrance from diphenyl groups directs the cleavage pathway, forming stabilized intermediates .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing cyclobutane derivatives?
Discrepancies in NMR or IR spectra may arise from conformational flexibility or impurities. For instance, dynamic NMR can distinguish between rigid and fluxional structures in cyclobutane rings. Comparative analysis with structurally analogous compounds (e.g., 3,3-difluoro-1-methylcyclobutanamine hydrochloride) helps identify diagnostic peaks .
Q. What strategies are effective in enhancing the stability of 3,3-diphenylcyclobutan-1-one under catalytic conditions?
Stabilization involves using bulky ligands (e.g., phosphines) to prevent catalyst deactivation or incorporating electron-donating substituents to reduce ring strain. For example, methoxymethyl groups in 1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride improve thermal stability, as shown by thermogravimetric analysis (TGA) .
Q. How do structural analogs of 3,3-diphenylcyclobutan-1-one compare in terms of bioactivity or material properties?
Analogues like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone exhibit distinct bioactivity due to trifluoromethyl groups enhancing binding affinity. Comparative studies using molecular docking or QSAR models reveal that diphenyl groups in 3,3-diphenylcyclobutan-1-one contribute to π-π interactions in enzyme inhibition assays .
Methodological Guidance
9. Designing experiments to probe the role of cyclobutane ring strain in reactivity:
- Control experiments : Compare reactivity of 3,3-diphenylcyclobutan-1-one with less-strained analogs (e.g., cyclohexanones).
- Computational modeling : Use DFT calculations to map transition states and strain energy.
- Kinetic profiling : Monitor reaction rates under varying temperatures to correlate strain with activation energy .
10. Addressing low yields in photoredox reactions:
- Catalyst screening : Test alternative photocatalysts (e.g., Ir(III) vs. Ru(II) complexes).
- Solvent optimization : Use polar aprotic solvents (e.g., acetonitrile) to stabilize radical intermediates.
- Additive studies : Introduce sacrificial agents (e.g., Hantzsch ester) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
